CID 78063810
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78063810” is a chemical entity registered in the PubChem database
Vorbereitungsmethoden
The synthetic routes and reaction conditions for the preparation of CID 78063810 involve several steps. The preparation methods typically include:
Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that serve as building blocks for the final product.
Reaction Conditions: The reaction conditions often include specific temperatures, pressures, and catalysts to facilitate the desired chemical reactions.
Purification: The final step involves the purification of the compound to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
CID 78063810 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Reduction reactions involve the gain of electrons, leading to a decrease in the oxidation state of the compound.
Substitution: In substitution reactions, one functional group in the compound is replaced by another group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions vary depending on the specific reaction being carried out.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
CID 78063810 has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and processes as a reagent or intermediate.
Biology: In biological research, this compound is used to study its effects on biological systems and pathways.
Industry: In industrial applications, this compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of CID 78063810 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological system and the context in which the compound is used.
Eigenschaften
Molekularformel |
CH4NO3Si |
---|---|
Molekulargewicht |
106.13 g/mol |
InChI |
InChI=1S/CH3NO2.HOSi/c2-1(3)4;1-2/h2H2,(H,3,4);1H |
InChI-Schlüssel |
LMJJYRHQMRSNAD-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(N)O.O[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.